molecular formula C26H26ClN3O3 B8103467 Duocarmycin DM free base

Duocarmycin DM free base

Cat. No.: B8103467
M. Wt: 464.0 g/mol
InChI Key: JRGWJJXUVWWGDA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Duocarmycin DM (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the characteristic curved indole structure and the spirocyclopropylcyclohexadienone electrophile. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of Duocarmycin DM (free base) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Comparison with Similar Compounds

Duocarmycin DM (free base) is unique due to its high potency and specific mechanism of action. Similar compounds include:

These compounds share the ability to bind to DNA and disrupt its function, but Duocarmycin DM (free base) is distinguished by its specific binding to the minor groove and its unique structural features .

Properties

IUPAC Name

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWJJXUVWWGDA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.